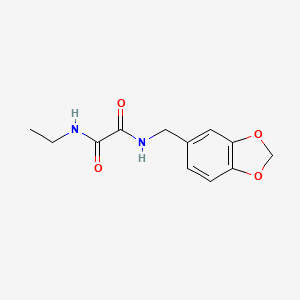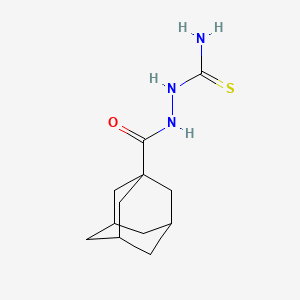
2-phenyl-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide, also known as PDHI, is a chemical compound that belongs to the class of isoquinolinimines. PDHI is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair, and its inhibition by PDHI has been shown to have therapeutic potential in cancer and other diseases.
Mecanismo De Acción
2-phenyl-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide exerts its effects by inhibiting the activity of PARP, an enzyme that is involved in DNA repair. PARP inhibition leads to the accumulation of DNA damage, which can trigger cell death. In cancer cells, which often have defects in DNA repair pathways, PARP inhibition can enhance the efficacy of chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
2-phenyl-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide has been shown to have a variety of biochemical and physiological effects, including inhibition of PARP activity, induction of DNA damage and cell death, and modulation of inflammatory and immune responses. 2-phenyl-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide has also been shown to cross the blood-brain barrier and have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-phenyl-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide has several advantages for use in laboratory experiments, including its potency and selectivity for PARP inhibition, its ability to cross the blood-brain barrier, and its potential therapeutic applications in cancer and other diseases. However, 2-phenyl-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide also has some limitations, including its relatively complex synthesis, its potential toxicity, and the need for further studies to fully understand its mechanism of action and therapeutic potential.
Direcciones Futuras
There are several future directions for research on 2-phenyl-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide, including:
1. Further studies to elucidate the mechanism of action of 2-phenyl-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide and its effects on DNA repair and cell death pathways.
2. Investigation of the potential therapeutic applications of 2-phenyl-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide in combination with other drugs or therapies, such as chemotherapy and radiation therapy.
3. Development of new 2-phenyl-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide derivatives with improved potency, selectivity, and pharmacokinetic properties.
4. Exploration of the potential use of 2-phenyl-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
5. Investigation of the potential use of 2-phenyl-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide in the modulation of inflammatory and immune responses in various diseases.
Métodos De Síntesis
2-phenyl-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2-phenyl-1,2,3,4-tetrahydroisoquinoline with paraformaldehyde and ammonium chloride in the presence of hydrochloric acid to form the intermediate 2-phenyl-1,4-dihydroisoquinoline. This intermediate is then reacted with sodium nitrite and hydrochloric acid to form the final product, 2-phenyl-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide hydrobromide.
Aplicaciones Científicas De Investigación
2-phenyl-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, 2-phenyl-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide has been shown to enhance the efficacy of chemotherapy and radiation therapy by inhibiting PARP, which leads to DNA damage and cell death. 2-phenyl-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide has also been investigated for its anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
2-phenyl-1,4-dihydroisoquinolin-3-imine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2.BrH/c16-15-10-12-6-4-5-7-13(12)11-17(15)14-8-2-1-3-9-14;/h1-9,16H,10-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSILHYAHRIZESE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN(C1=N)C3=CC=CC=C3.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1,4-dihydroisoquinolin-3-imine;hydrobromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(4-methoxy-2,5-dimethylbenzyl)-2-piperidinyl]pyridine](/img/structure/B5120172.png)
![10-(4-chlorophenyl)-7-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5120178.png)
![1-{2-methyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B5120179.png)

![ethyl 3-benzyl-1-{[(3-ethoxy-3-oxopropyl)amino]carbonyl}-3-piperidinecarboxylate](/img/structure/B5120189.png)
![3-(diphenylmethyl)-5-[(methylthio)acetyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5120202.png)
![1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5120207.png)
![3-[(4-bromo-3-methylphenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one](/img/structure/B5120217.png)
![N-(4-bromophenyl)-5-nitrospiro[benzimidazole-2,1'-cyclohexan]-4-amine](/img/structure/B5120225.png)


![N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-2-methoxybenzamide](/img/structure/B5120262.png)

![1-(4-methyl-1-piperazinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol dihydrochloride](/img/structure/B5120280.png)